2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV000326 is a compound identified as part of the Medicines for Malaria Venture (MMV) Malaria Box, a library of compounds known to inhibit the erythrocytic development of the malaria parasite Plasmodium falciparum . This compound has shown potential in inhibiting glucose transporters, which are essential for the survival of the malaria parasite .
Preparation Methods
The preparation methods for MMV000326 involve synthetic routes that include the formation of pharmaceutically acceptable salts and crystalline forms. The synthesis typically involves the reaction of specific chemical precursors under controlled conditions to yield the desired compound . The industrial production methods are designed to ensure high purity and yield, often involving multiple steps of purification and crystallization to achieve the final product .
Chemical Reactions Analysis
MMV000326 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MMV000326 has several scientific research applications, including:
Chemistry: Used as a model compound for studying glucose transporter inhibition.
Biology: Investigated for its potential to inhibit the growth of the malaria parasite Plasmodium falciparum.
Industry: Utilized in high-throughput screening assays to identify inhibitors of glucose transporters.
Mechanism of Action
The mechanism of action of MMV000326 involves the inhibition of glucose transporters, specifically the Plasmodium falciparum hexose transporter (PfHT). This inhibition disrupts the glucose uptake essential for the survival and growth of the malaria parasite . The molecular targets include the glucose transporter proteins, and the pathways involved are those related to glucose metabolism and energy production in the parasite .
Comparison with Similar Compounds
MMV000326 can be compared with other glucose transporter inhibitors such as MMV009085. While both compounds inhibit glucose transporters, MMV000326 has shown unique selectivity and potency in inhibiting the Plasmodium falciparum hexose transporter . Similar compounds include:
- MMV009085
- MMV000123
- MMV000456
These compounds share similar mechanisms of action but differ in their potency, selectivity, and chemical structure .
Properties
Molecular Formula |
C18H15F3N2 |
---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine |
InChI |
InChI=1S/C18H15F3N2/c1-11-6-7-16-15(8-11)17(9-12(2)22-16)23-14-5-3-4-13(10-14)18(19,20)21/h3-10H,1-2H3,(H,22,23) |
InChI Key |
MGYMDXAUKBVLMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.